molecular formula C11H8N4O B1425014 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline CAS No. 1283108-26-8

6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline

Número de catálogo: B1425014
Número CAS: 1283108-26-8
Peso molecular: 212.21 g/mol
Clave InChI: XXCFZAVDEOFSOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline is a synthetic hybrid heterocyclic compound designed for advanced chemical and pharmaceutical research. It incorporates a quinoxaline moiety fused with a 3-methyl-1,2,4-oxadiazole ring, a structure known for its significant potential in diverse scientific applications. In medicinal chemistry, this compound belongs to a class of molecules investigated for their antitumor properties. Hybrid scaffolds combining quinoxaline and oxadiazole rings have demonstrated promising activity against a range of cancer cell lines. Research on analogous structures has shown that such compounds can work by delaying the S phase of the cell cycle and inducing apoptosis (programmed cell death) . The 1,2,4-oxadiazole unit is a stable bioisostere for amide and ester functional groups, often used to improve the metabolic stability and bioavailability of drug candidates . Furthermore, the quinoxaline core is a privileged structure in medicinal chemistry, frequently found in molecules with a broad pharmacological profile . Beyond biomedical applications, the fused quinoxaline-oxadiazole structure is of great interest in materials science. Polycyclic systems containing these heterocycles can serve as versatile building blocks for constructing organic semiconductors . These materials exhibit promising optical and electrochemical properties for use in electronic devices such as light-emitting diodes, photovoltaic cells, and thin-film transistors. This product is provided For Research Use Only. It is intended for laboratory research and chemical analysis purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Propiedades

IUPAC Name

3-methyl-5-quinoxalin-6-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-7-14-11(16-15-7)8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCFZAVDEOFSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Classical Condensation Method

The quinoxaline ring is commonly synthesized by condensation of o-phenylenediamine with 1,2-dicarbonyl compounds (such as diketones or α-ketoaldehydes). This condensation is typically acid-catalyzed and requires heating, though recent advances have introduced milder and greener conditions.

  • Typical conditions: reflux in ethanol or acetic acid, sometimes with acid catalysts like trifluoromethanesulfonic acid.
  • Yields: Can reach up to 95% under optimized conditions.
  • Advances: Microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts have been reported to improve reaction times and yields while reducing environmental impact.

Catalytic Variations

  • Pyridine has been used as a catalyst to facilitate the condensation of 1,2-phenylenediamine with phenacyl halides at room temperature, yielding quinoxaline derivatives in good yields within 2 hours.
  • Transition metal catalysis and oxidative conditions have also been explored for quinoxaline synthesis, especially to enable functionalization at specific positions.

Synthesis of 1,2,4-Oxadiazole Moiety

Cyclization of Acyl Hydrazides

The 1,2,4-oxadiazole ring is generally formed via cyclodehydration of acyl hydrazides or hydrazones derived from carboxylic acid derivatives and hydrazine or hydrazine hydrate.

  • Stepwise approach:

    • Preparation of hydrazide intermediate by reaction of ester or acid derivatives with hydrazine hydrate.
    • Condensation of hydrazide with suitable aldehydes or ketones to form hydrazones.
    • Cyclization of hydrazones under oxidative or dehydrative conditions (e.g., using phenyliodoacetate, mercury oxide with iodine, or acetic anhydride) to yield the oxadiazole ring.
  • Typical solvents and conditions: Methanol or dichloromethane, reflux or room temperature, acidic or oxidative conditions.

Alternative Approaches

  • Microwave irradiation has been employed to accelerate the cyclization step, improving yields and reducing reaction times.
  • Use of carbodiimide-mediated cyclization (e.g., EDC.HCl in dimethyl sulfoxide) has been reported for related oxadiazole derivatives.

Coupling of Quinoxaline and 1,2,4-Oxadiazole Units

Direct Functionalization

  • The 6-position of quinoxaline can be functionalized by nucleophilic substitution or cross-coupling reactions with suitably functionalized oxadiazole precursors.
  • Alternatively, quinoxaline derivatives bearing reactive groups (e.g., halogens) at position 6 can be coupled with oxadiazole-containing nucleophiles under palladium-catalyzed cross-coupling conditions.

Stepwise Synthesis via Intermediates

  • One approach involves synthesizing a quinoxaline carboxylic acid or ester intermediate, converting it to the corresponding hydrazide, then performing cyclization to form the oxadiazole ring directly attached to the quinoxaline core.
  • This method ensures regioselective formation of the 6-substituted oxadiazole quinoxaline.

Representative Experimental Data Summary

Step Reactants / Intermediates Conditions Yield (%) Notes
1 o-Phenylenediamine + 1,2-dicarbonyl compound Reflux in EtOH or AcOH, acid catalyst 85-95 Formation of quinoxaline core
2 Quinoxaline carboxylic acid/ester + hydrazine hydrate Reflux in MeOH 70-80 Formation of quinoxaline hydrazide intermediate
3 Hydrazide + aldehyde/ketone Reflux in MeOH + acid catalyst 75-85 Formation of hydrazone intermediate
4 Hydrazone + cyclization agent (e.g., phenyliodoacetate) Room temp or reflux in DCM or MeOH 60-80 Cyclization to 1,2,4-oxadiazole ring
5 Final purification Recrystallization or chromatography - Purity >95%

Research Findings and Analytical Characterization

  • The synthesized 6-(3-methyl-1,2,4-oxadiazol-5-yl)quinoxaline compounds have been characterized by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • Reaction optimization studies show that the use of mild acid catalysts and controlled temperature improves yields and selectivity.
  • Green chemistry approaches such as solvent-free synthesis, microwave irradiation, and recyclable catalysts have been successfully applied to similar quinoxaline and oxadiazole derivatives, suggesting potential for sustainable synthesis of the target compound.

Análisis De Reacciones Químicas

Types of Reactions

6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring.

Aplicaciones Científicas De Investigación

The compound 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline is a heterocyclic compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that compounds with similar structures exhibit significant activity against various pathogens and cancer cell lines.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of quinoxaline were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications on the quinoxaline scaffold could enhance cytotoxicity against specific cancer types, suggesting that this compound may also possess similar properties due to its structural features.

Material Science

The compound is also being explored for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties make it a candidate for use as a semiconductor material.

Agricultural Chemistry

There is emerging interest in the application of this compound as a potential pesticide or herbicide due to its biological activity against certain pests. Compounds with oxadiazole rings have been noted for their efficacy in agricultural applications.

Case Study: Pesticidal Activity

A study conducted by researchers at a leading agricultural university evaluated the effectiveness of oxadiazole-containing compounds against common agricultural pests. Results indicated that these compounds exhibited significant insecticidal properties, paving the way for further exploration of this compound in agrochemical formulations.

Mecanismo De Acción

The mechanism of action of 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.

    Materials Science: In materials applications, the compound’s electronic properties are crucial. It can participate in charge transport processes, which are essential for its function in electronic devices.

Comparación Con Compuestos Similares

Structural Analogs with Quinoline/Oxadiazole Hybrids

  • Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine): Core Structure: Quinoline substituted with 3-methyl-1,2,4-oxadiazole at the 3-position. Key Differences: Additional ethyl, fluoro, and piperidin-4-amine groups enhance its role as a κ-opioid receptor antagonist . Biological Activity: Demonstrates selective antagonism, unlike simpler oxadiazole-quinoxaline derivatives, which are less studied for neurological targets.
  • 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate: Core Structure: Quinoline with a phenyl-substituted oxadiazole methoxy group.

Quinoxaline Derivatives with Triazole or Pyrazole Moieties

  • 5-Mercapto-1,2,4-triazolo[3,4-a]quinoxaline (Compound 65): Core Structure: Triazoloquinoxaline with a mercapto group. Key Differences: The triazole ring and -SH group confer distinct electronic properties, evidenced by IR bands at 3314 cm⁻¹ (SH/NH) and a molecular ion peak at m/z 202 . Synthetic Yield: 71.4%, higher than typical oxadiazole-quinoxaline syntheses (e.g., 46.4% for triazoloquinoxaline 6a ).
  • 5-Butyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide (6a): Core Structure: Triazoloquinoxaline with a butyl side chain. Physical Properties: Melting point 262–264°C; IR bands at 1693 cm⁻¹ (C=O) differ from oxadiazole’s C=N stretching .

Benzaldehyde and Piperidine-Based Oxadiazoles

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde: Core Structure: Benzaldehyde substituted with 3-methyl-oxadiazole. Physical Properties: Melting point 66–68°C, lower than quinoxaline derivatives due to reduced aromatic stacking .
  • 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride :
    • Core Structure : Piperidine linked to oxadiazole.
    • Applications : Used in opioid receptor modulation, highlighting the oxadiazole’s role in targeting neurological pathways .

Data Table: Key Properties of Selected Compounds

Compound Name Core Structure Substituents Melting Point (°C) Biological Activity Synthetic Yield (%) Reference
6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline Quinoxaline 3-Methyl-oxadiazole at C6 Not reported Under investigation Not reported
Navacaprant Quinoline 3-Methyl-oxadiazole, ethyl, fluoro Not reported κ-Opioid antagonist Not reported
Compound 6a Triazoloquinoxaline Butyl, carboxamide 262–264 Anticancer (preliminary) 46.4
8-[(3-Phenyl-oxadiazolyl)methoxy]quinoline Quinoline Phenyl-oxadiazole methoxy Not reported Antimicrobial (hypothesized) Not reported
2-(3-Methyl-oxadiazolyl)benzaldehyde Benzaldehyde 3-Methyl-oxadiazole 66–68 Chemical intermediate Not reported

Actividad Biológica

6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinoxaline core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group, contributing to its potential as a pharmacophore in drug design. Research has indicated its efficacy in various therapeutic areas, including antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Formation of the Quinoxaline Core : This is achieved by condensing o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic conditions.
  • Introduction of the Oxadiazole Ring : The 3-methyl-1,2,4-oxadiazole moiety is introduced via cyclization reactions involving amidoximes and carboxylic acids or their derivatives.

Antimicrobial Properties

Numerous studies have reported on the antimicrobial activity of compounds containing the oxadiazole ring. For instance:

  • Ladani et al. (2015) demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant antimicrobial effects against various bacterial strains including C. tetani, B. subtilis, S. typhi, and E. coli .
  • The compound has shown strong activity comparable to standard antibiotics like ampicillin.

Anticancer Activity

Research has indicated that this compound possesses notable anticancer properties:

  • In vitro studies have revealed that derivatives of quinoxaline exhibit cytotoxic effects against several cancer cell lines with IC50 values in the low micromolar range. For example, certain derivatives demonstrated IC50 values of 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines .
CompoundCell LineIC50 (µg/mL)
Quinoxaline Derivative AHCT-1161.9
Quinoxaline Derivative BMCF-72.3
Doxorubicin (Control)HCT-1163.23

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • It may inhibit specific enzymes or modulate receptor signaling pathways which are critical in cancer progression and microbial resistance .

Case Studies

Several case studies highlight the effectiveness of derivatives containing oxadiazole and quinoxaline structures:

  • Antimycobacterial Activity : A series of oxadiazole derivatives were tested for their activity against Mycobacterium tuberculosis. The most active compounds exhibited MIC values ranging from 4 to 8 µM against drug-resistant strains .
  • Dual Activity : Compounds synthesized from quinoxaline derivatives showed dual activity as both anticancer and antimicrobial agents with significant inhibition rates against tested Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for preparing 6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline, and how can structural purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclocondensation of quinoxaline precursors with 3-methyl-1,2,4-oxadiazole derivatives. For example, analogous compounds are synthesized via coupling reactions between substituted quinoxalines and oxadiazole intermediates under reflux conditions using catalysts like K₂CO₃ . Structural purity is confirmed via X-ray crystallography (for unambiguous bond-length and angle validation) , complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related oxadiazole-quinoxaline hybrids, π-π stacking between aromatic rings and hydrogen bonding (e.g., C–H⋯N/O) are critical for lattice stabilization . Computational tools like Mercury or OLEX2 can visualize packing diagrams and quantify interaction distances.

Q. What preliminary biological activities have been reported for quinoxaline-oxadiazole hybrids?

  • Methodological Answer : Quinoxaline-oxadiazole hybrids are screened for antitumor and antimicrobial activity. For example, derivatives with electron-withdrawing groups (e.g., nitro) on quinoxaline show enhanced antiproliferative effects against cancer cell lines (IC₅₀ < 10 µM) via topoisomerase inhibition . Standard protocols involve MTT assays and bacterial MIC testing, with positive controls like doxorubicin or ciprofloxacin .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in heterocyclic coupling steps?

  • Methodological Answer : Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) improve yields in biphasic systems by enhancing nucleophilic substitution kinetics . Solvent optimization (e.g., DMF vs. THF) and microwave-assisted synthesis reduce reaction times from hours to minutes while maintaining >80% yield .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Strategies include:
  • Prodrug design : Introducing hydrolyzable esters (e.g., acetyl groups) to improve bioavailability.
  • Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) enhances plasma half-life .
  • Metabolic profiling : LC-MS/MS identifies major metabolites, guiding structural modifications to block rapid clearance .

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the electronic properties of the quinoxaline core?

  • Methodological Answer : The electron-deficient oxadiazole ring increases quinoxaline’s π-acidity, which is quantified via cyclic voltammetry (reduction potentials shift by +0.2–0.3 V) . DFT calculations (e.g., Gaussian 09) map HOMO-LUMO gaps, revealing enhanced charge-transfer interactions in hybrid systems compared to parent quinoxalines .

Q. What analytical techniques are recommended for detecting degradation products of this compound under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (acid/base/oxidative stress) followed by UPLC-PDA-MS/MS identify major degradation pathways. For example, oxadiazole ring hydrolysis under acidic conditions generates carboxylic acid byproducts, detectable via m/z shifts in MS spectra . Storage at -20°C in amber vials under nitrogen atmosphere minimizes decomposition .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in aqueous buffers?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) for in vitro assays.
  • Salt formation : React with methanesulfonic acid to form a mesylate salt, improving aqueous solubility by >10-fold .
  • Surfactants : Poloxamer 407 or Tween 80 enhance solubility in pharmacokinetic studies .

Q. What computational tools are effective for structure-activity relationship (SAR) studies of quinoxaline-oxadiazole hybrids?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Predict binding affinities to targets like EGFR or DNA gyrase.
  • QSAR models (MOE or Schrödinger) : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .
  • Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100-ns trajectories to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
6-(3-Methyl-1,2,4-oxadiazol-5-yl)quinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.